![molecular formula C10H10N4O4S B3039344 5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid CAS No. 1017794-41-0](/img/structure/B3039344.png)

5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid

描述

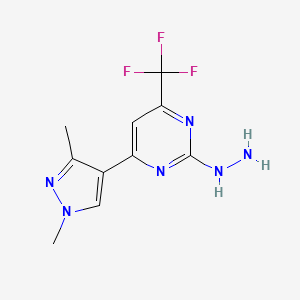

“5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid” is a compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .

Synthesis Analysis

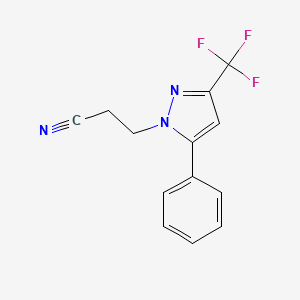

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of “5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid” is characterized by a pyrazole ring that is approximately coplanar with the amino and carboxyl groups . The phenyl group is twisted by 48.13 (3)° relative to this plane . An intramolecular N-H⋯O hydrogen bond stabilizes the planar conformation of the molecule .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid, focusing on six unique fields:

Pharmaceutical Development

5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid: is a valuable compound in pharmaceutical research due to its potential therapeutic properties. It serves as a building block for synthesizing various drugs, particularly those targeting inflammatory and autoimmune diseases. Its sulfonamide group is known for its role in inhibiting enzymes like carbonic anhydrase, which is crucial in developing diuretics, anticonvulsants, and antiglaucoma agents .

Cancer Research

This compound has shown promise in cancer research, particularly in the development of anti-cancer agents. The pyrazole ring structure is a common motif in many anti-cancer drugs due to its ability to interfere with cell proliferation and induce apoptosis in cancer cells. Researchers are exploring its derivatives for their potential to inhibit specific cancer-related enzymes and pathways .

Agricultural Chemistry

In agricultural chemistry, 5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid is being investigated for its potential use in developing new herbicides and pesticides. Its unique chemical structure allows it to act as an effective inhibitor of certain enzymes in plants and pests, providing a basis for creating more efficient and environmentally friendly agricultural chemicals .

Material Science

The compound is also of interest in material science for its potential applications in creating new materials with specific properties. Its ability to form stable complexes with metals makes it useful in developing metal-organic frameworks (MOFs) and other advanced materials. These materials have applications in gas storage, catalysis, and sensing technologies .

Analytical Chemistry

In analytical chemistry, 5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid is used as a reagent for detecting and quantifying various substances. Its ability to form colored complexes with certain ions makes it useful in spectrophotometric assays and other analytical techniques. This application is particularly valuable in environmental monitoring and clinical diagnostics .

Biochemical Research

The compound is utilized in biochemical research to study enzyme mechanisms and protein interactions. Its structural features allow it to act as a probe or inhibitor in various biochemical assays, helping researchers understand the function and regulation of important biomolecules. This knowledge is crucial for developing new therapeutic strategies and understanding disease mechanisms.

作用机制

Target of Action

It is known that pyrazole derivatives have wide applications in pharmaceuticals . They have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .

Mode of Action

Given the wide range of biological activities associated with pyrazole derivatives, it can be inferred that the compound likely interacts with multiple targets, leading to diverse biochemical effects .

Biochemical Pathways

Based on the known activities of pyrazole derivatives, it can be inferred that the compound likely influences a variety of biochemical pathways associated with its therapeutic effects .

Result of Action

Given the wide range of biological activities associated with pyrazole derivatives, it can be inferred that the compound likely exerts diverse effects at the molecular and cellular levels .

属性

IUPAC Name |

5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4S/c11-9-8(10(15)16)5-13-14(9)6-1-3-7(4-2-6)19(12,17)18/h1-5H,11H2,(H,15,16)(H2,12,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJYEUOXVSIVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid | |

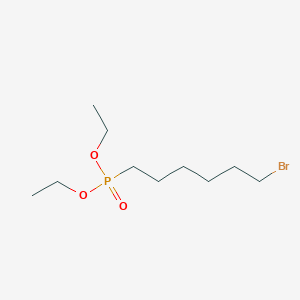

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

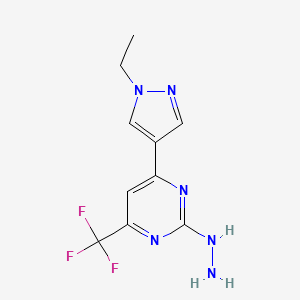

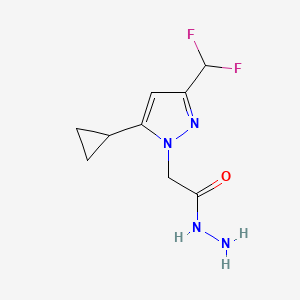

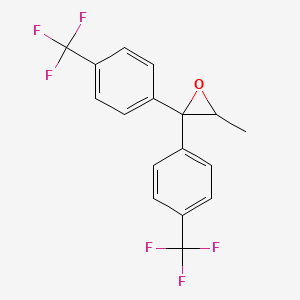

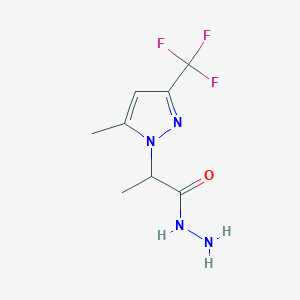

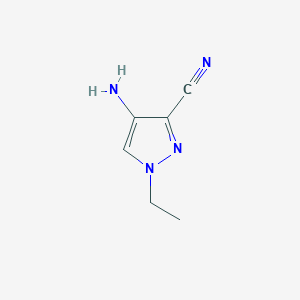

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

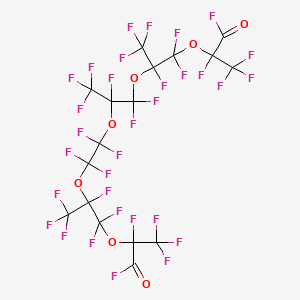

![Methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propanoate](/img/structure/B3039274.png)

![3-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3039280.png)

![1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3039283.png)